molecular formula C26H29NO4S2 B11666172 (5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666172
M. Wt: 483.6 g/mol
InChI Key: ZSCCYUCFBDUAIF-JLPGSUDCSA-N
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Description

The compound (5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its intricate structure, which includes a thiazolidinone core, a benzylidene group, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core One common method involves the condensation of a substituted benzaldehyde with a thiosemicarbazide, followed by cyclization to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, to facilitate key steps in the synthesis. Additionally, the use of continuous flow reactors can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors on the cell surface, triggering signaling cascades that result in cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific substituents and the presence of both a thiazolidinone core and a benzylidene group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H29NO4S2

Molecular Weight

483.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H29NO4S2/c1-6-11-27-25(28)24(33-26(27)32)16-19-8-10-21(23(15-19)29-5)30-12-13-31-22-14-18(4)7-9-20(22)17(2)3/h6-10,14-17H,1,11-13H2,2-5H3/b24-16-

InChI Key

ZSCCYUCFBDUAIF-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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